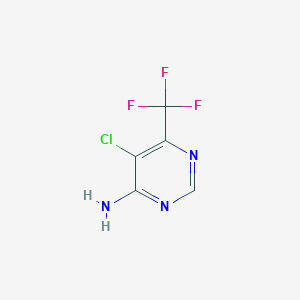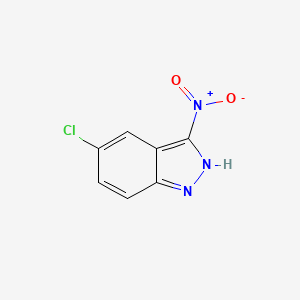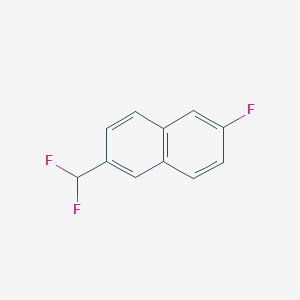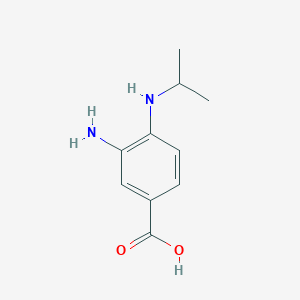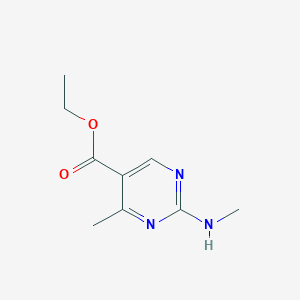
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its pyrimidine ring substituted with ethyl, methyl, and methylamino groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrimidine with methylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano derivatives or other substituted pyrimidines.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s neuroprotective properties are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group, in particular, enhances its potential as a neuroprotective and anti-inflammatory agent compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-11-9(10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11,12) |
Clave InChI |
SCWCURQZFUGOHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
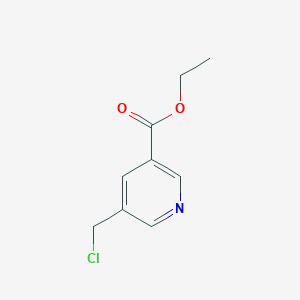
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
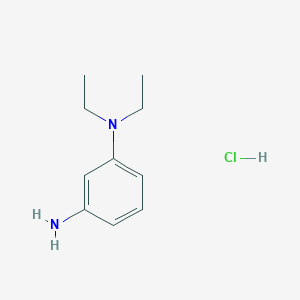
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
